Prucalopride hydrochloride

Receptor selectivity 5‑HT₄ agonist Cardiovascular safety

Prucalopride hydrochloride (CAS 179474-80-7) is the preferred cardiac-safe 5-HT₄ receptor agonist for translational GI research. Engineered for high intrinsic activity at intestinal 5-HT₄ receptors with >290-fold selectivity over other 5-HT subtypes, it enables clean interrogation of colonic transit without hERG channel blockade or QTc prolongation even at supratherapeutic doses (10 mg). A validated negative control for cardiac safety profiling, efficacy benchmark for chronic constipation programs (27.8% responder rate), and PK reference standard (>90% oral bioavailability, minimal CYP metabolism). Ideal for reproducible, clinically translatable prokinetic data.

Molecular Formula C18H27Cl2N3O3
Molecular Weight 404.3 g/mol
CAS No. 179474-80-7
Cat. No. B1679800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrucalopride hydrochloride
CAS179474-80-7
SynonymsR-108512;  R 108512;  R108512;  R 093877;  R-093877;  R093877;  R 93877;  R-93877;  R93877;  Prucalopride hydrochloride;  Prucalopride HCl;  Motegrity;  Resolor;  Resotran; 
Molecular FormulaC18H27Cl2N3O3
Molecular Weight404.3 g/mol
Structural Identifiers
SMILESCOCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Cl
InChIInChI=1S/C18H26ClN3O3.ClH/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;/h11-12H,2-10,20H2,1H3,(H,21,23);1H
InChIKeyKKMOQGWTJRGLNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Prucalopride Hydrochloride (CAS 179474-80-7): A High-Selectivity 5‑HT₄ Receptor Agonist for Motility Research and Clinical Development


Prucalopride hydrochloride (CAS 179474-80-7) is a dihydrobenzofurancarboxamide-class compound that functions as a selective, high-affinity 5‑hydroxytryptamine type 4 (5‑HT₄) receptor agonist [1]. The compound exhibits pKᵢ values of 8.6 and 8.1 at human recombinant 5‑HT₄ₐ and 5‑HT₄₆ receptors, respectively, and demonstrates >290‑fold selectivity for 5‑HT₄ receptors over other 5‑HT receptor subtypes . Unlike earlier generation 5‑HT₄ agonists, prucalopride is distinguished by minimal interaction with the hERG cardiac potassium channel and 5‑HT₁ receptor subtypes, a profile that has been extensively characterized in both preclinical and clinical cardiovascular safety studies [2].

Why Prucalopride Hydrochloride Cannot Be Substituted by Other 5‑HT₄ Agonists Without Rigorous Comparative Validation


The 5‑HT₄ agonist class encompasses compounds with substantial divergence in receptor selectivity, intrinsic activity, and off-target engagement profiles [1]. Non‑selective agents such as cisapride and tegaserod have been associated with serious cardiovascular adverse events attributable to hERG channel blockade and 5‑HT₁ receptor cross‑reactivity, respectively [2]. Conversely, earlier agents like mosapride and tegaserod exhibit poor intrinsic activity at gastrointestinal 5‑HT₄ receptors [3]. Prucalopride hydrochloride was specifically engineered to achieve high selectivity and high intrinsic activity at intestinal 5‑HT₄ receptors while minimizing cardiac liability, creating a differentiated pharmacological fingerprint that precludes simple substitution with other 5‑HT₄ agonists in research or therapeutic applications [4].

Quantitative Differentiation Evidence for Prucalopride Hydrochloride (CAS 179474-80-7) Against 5‑HT₄ Agonist Comparators


Receptor Selectivity: >290‑Fold Preference for 5‑HT₄ Over Other 5‑HT Subtypes Versus Cisapride and Tegaserod

Prucalopride demonstrates >290‑fold selectivity for 5‑HT₄ₐ/₄₆ receptors over other 5‑HT receptor subtypes . In contrast, the non‑selective 5‑HT₄ agonists cisapride and tegaserod exhibit significant cross‑reactivity with hERG potassium channels and 5‑HT₁ receptors, respectively, which has been mechanistically linked to cardiovascular adverse events including QT prolongation and ischemia [1].

Receptor selectivity 5‑HT₄ agonist Cardiovascular safety

Cardiac Safety: Absence of QTc Prolongation at Therapeutic and Supratherapeutic Doses in Thorough QT Study

In a randomized, double‑blind, placebo‑ and positive‑controlled thorough QT study, the mean difference in study‑specific corrected QT interval (QTcSS) between prucalopride (2 mg or 10 mg) and placebo was <5 ms at all time points, with an upper bound of the 90% confidence interval <10 ms [1]. This contrasts sharply with cisapride, a non‑selective 5‑HT₄ agonist that was withdrawn due to clinically significant QT prolongation secondary to hERG channel blockade [2].

QTc prolongation Cardiac electrophysiology Thorough QT study

Colonic Transit Acceleration: 12‑Hour Reduction in Mean Colonic Transit Time Versus Placebo

In an integrated analysis of three randomized, placebo‑controlled, dose‑finding studies in 280 patients with chronic idiopathic constipation, prucalopride 2 mg once daily reduced mean colonic transit time by 12 hours from a baseline of 65 hours, compared to an increase of 0.5 hours from a baseline of 66 hours in the placebo group [1]. This prokinetic effect is attributed to high intrinsic activity at intestinal 5‑HT₄ receptors, a feature that distinguishes prucalopride from mosapride and tegaserod, which have been characterized as having poor intrinsic activity at gastrointestinal 5‑HT₄ receptors [2].

Colonic transit time Gastrointestinal motility Pharmacodynamics

Clinical Efficacy: 2.68‑Fold Odds of Achieving ≥3 Complete Spontaneous Bowel Movements/Week Versus Placebo

An integrated analysis of six phase 3 and 4, double‑blind, randomized, placebo‑controlled trials encompassing 2,484 patients demonstrated that 27.8% of prucalopride‑treated patients achieved a mean of ≥3 complete spontaneous bowel movements (CSBMs) per week over 12 weeks, compared to 13.2% of placebo‑treated patients (OR 2.68; 95% CI 2.16–3.33; p < 0.001) [1]. Efficacy was consistent across age, body mass index, and renal function subgroups in a post‑hoc analysis, with significant benefit observed in all subgroups except obese and moderate renal impairment populations [2].

Chronic idiopathic constipation Clinical efficacy Integrated analysis

Pharmacokinetic Consistency: >90% Absolute Bioavailability and Minimal CYP‑Mediated Metabolism Versus Mosapride

Prucalopride hydrochloride exhibits an absolute oral bioavailability exceeding 90%, with peak plasma concentrations achieved within 2–3 hours post‑dose and time‑independent kinetics during prolonged treatment [1]. Approximately 60–65% of the administered dose is excreted unchanged in urine, and the compound comprises 92–94% of total plasma radioactivity following oral administration of radiolabeled drug, indicating minimal metabolism [2]. This contrasts with mosapride, which undergoes extensive first‑pass hepatic metabolism and exhibits variable bioavailability [3].

Oral bioavailability Pharmacokinetics Drug metabolism

Real‑World Cardiovascular Safety: No Increased MACE Risk Versus PEG3350 in 35,087‑Patient Study

In a real‑world European cardiovascular safety study comprising 35,087 patients (prucalopride, n = 5,715; polyethylene glycol 3350, n = 29,372), prucalopride treatment was not associated with an increased risk of major adverse cardiovascular events (MACE) compared to PEG3350 (incidence rate ratio = 0.64; 95% CI 0.36–1.14) [1]. This real‑world evidence corroborates findings from a 2023 systematic review showing no significant cardiovascular safety concerns across animal models, early‑phase clinical studies, and five phase 3 trials in 1,750 patients [2].

Real-world evidence Cardiovascular safety Major adverse cardiovascular events

Recommended Research and Industrial Application Scenarios for Prucalopride Hydrochloride (CAS 179474-80-7)


Gastrointestinal Motility and Enteric Nervous System Research

Prucalopride hydrochloride is the preferred 5‑HT₄ agonist for studies requiring cardiac‑safe prokinetic activity. Its high intrinsic activity at intestinal 5‑HT₄ receptors, combined with >290‑fold selectivity over other 5‑HT subtypes, enables clean pharmacological interrogation of 5‑HT₄‑mediated effects on colonic transit and enteric neuronal function [1]. The compound's established efficacy in reducing colonic transit time by 12 hours provides a quantifiable benchmark for comparative motility studies [2].

Cardiovascular Safety Pharmacology and hERG Liability Screening

As a validated negative control for 5‑HT₄‑mediated cardiac toxicity, prucalopride hydrochloride serves as an essential comparator in hERG channel screening and thorough QT studies. The compound's documented absence of QTc prolongation at therapeutic (2 mg) and supratherapeutic (10 mg) doses [3], contrasted with the known hERG blockade of cisapride [4], makes it an ideal reference standard for evaluating the cardiac safety margins of novel 5‑HT₄ agonists or other prokinetic candidates.

Clinical Development and Formulation Benchmarking for Chronic Constipation

Prucalopride hydrochloride provides a well‑characterized efficacy benchmark for clinical development programs targeting chronic idiopathic constipation. The integrated analysis of six phase 3/4 trials establishes a 27.8% responder rate for ≥3 CSBMs/week (OR 2.68 vs placebo) as a reference standard [5]. The compound's >90% absolute oral bioavailability and minimal CYP‑mediated metabolism also serve as pharmacokinetic benchmarks for formulation development and drug‑drug interaction studies [6].

Real‑World Evidence and Comparative Effectiveness Research

The availability of real‑world cardiovascular safety data from a 35,087‑patient European database study [7] positions prucalopride hydrochloride as a uniquely validated comparator for observational research and health economics outcomes studies. The compound's favorable safety profile versus PEG3350 (IRR 0.64 for MACE) supports its use as a reference agent in comparative effectiveness analyses of constipation therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prucalopride hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.